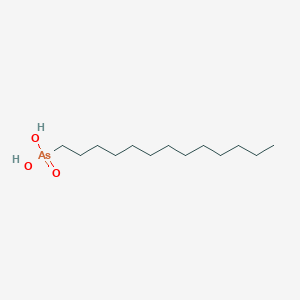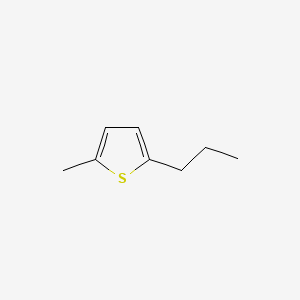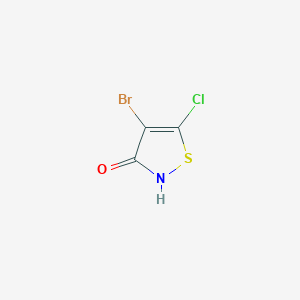
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing bromine, chlorine, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a brominated and chlorinated precursor with a sulfur-containing reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various substituted thiazoles.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate or pharmacophore.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Bromo-5-chloro-1,2-thiazole: Lacks the ketone group, potentially altering its reactivity and applications.
5-Chloro-1,2-thiazol-3(2H)-one: Similar structure but without the bromine atom, which might affect its chemical properties and biological activity.
4-Bromo-1,2-thiazol-3(2H)-one:
Uniqueness
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The combination of these halogens with the thiazole ring and ketone group makes it a versatile compound for various scientific investigations.
特性
CAS番号 |
25629-59-8 |
|---|---|
分子式 |
C3HBrClNOS |
分子量 |
214.47 g/mol |
IUPAC名 |
4-bromo-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C3HBrClNOS/c4-1-2(5)8-6-3(1)7/h(H,6,7) |
InChIキー |
OCZXKVGVLSJZRI-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SNC1=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)

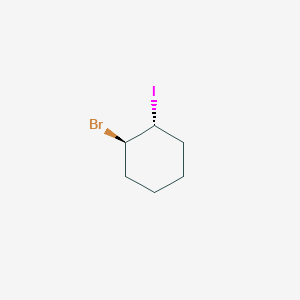
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
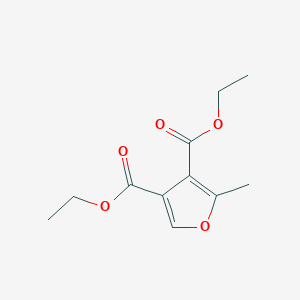
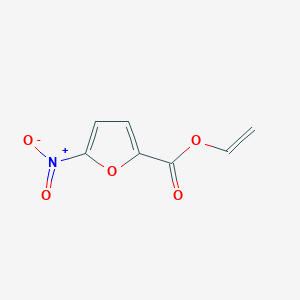
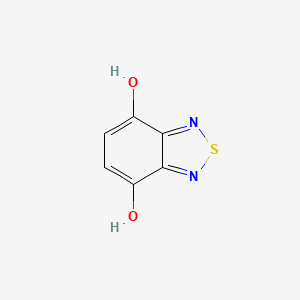
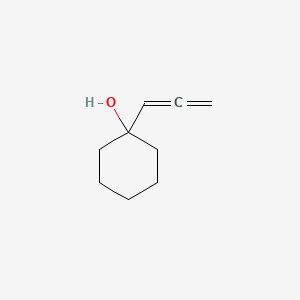
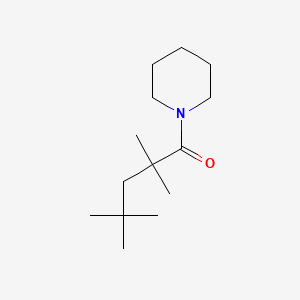

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
